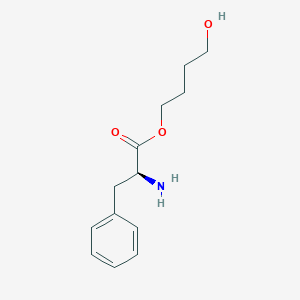
Phenylalanine 4-hydroxybutyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylalanine 4-hydroxybutyl ester, also known as this compound, is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1.1. Synthesis of Chiral Compounds
Phenylalanine esters, including 4-hydroxybutyl ester, are crucial in synthesizing chiral compounds. A study demonstrated the use of a modified catalyst for the hydrogenation of L-phenylalanine methyl ester to produce chiral L-phenylalaninol with high yield and without racemization. This process is significant for developing pharmaceuticals that require specific stereochemistry for efficacy .
1.2. N-Alkylation Reactions
Phenylalanine esters have been utilized in direct N-alkylation reactions, which are essential for synthesizing various bioactive compounds. Research indicated that phenylalanine pentyl ester underwent selective N-alkylation under specific conditions, yielding high selectivity and retention of enantiomeric excess (ee). This method allows for the functionalization of amino acid esters to create more complex molecules .
Radiopharmaceuticals
2.1. Brain Tumor Imaging
Recent studies have focused on developing fluoroethyl phenylalanine analogues as potential positron emission tomography (PET) tracers for brain tumor imaging. These analogues are assessed for their affinity to transporters like LAT1, which is critical for effective imaging and diagnosis of neuro-oncological conditions . The synthesis and evaluation of these compounds highlight their potential as diagnostic tools.
Biochemical Applications
3.1. Enzyme Catalysis
Phenylalanine derivatives have been investigated for their roles in enzyme-catalyzed reactions. For instance, the synthesis of chiral amines from ketones using ω-transaminases has been explored, showcasing the utility of phenylalanine esters in biocatalysis . This application is pivotal in producing fine chemicals and pharmaceuticals.
Material Science
4.1. Polymer Synthesis
The incorporation of phenylalanine derivatives into polymer matrices has been studied for creating bio-compatible materials. The esterification process allows for modifying polymer properties, enhancing their applicability in biomedical devices and drug delivery systems .
Case Studies
Eigenschaften
CAS-Nummer |
136680-70-1 |
|---|---|
Molekularformel |
C13H19NO3 |
Molekulargewicht |
237.29 g/mol |
IUPAC-Name |
4-hydroxybutyl (2S)-2-amino-3-phenylpropanoate |
InChI |
InChI=1S/C13H19NO3/c14-12(10-11-6-2-1-3-7-11)13(16)17-9-5-4-8-15/h1-3,6-7,12,15H,4-5,8-10,14H2/t12-/m0/s1 |
InChI-Schlüssel |
RPIZQTCVTPOZFI-LBPRGKRZSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)OCCCCO)N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)OCCCCO)N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)OCCCCO)N |
Key on ui other cas no. |
136680-70-1 |
Synonyme |
Phe-HBE phenylalanine 4-hydroxybutyl este |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















